molecular formula C9H6ClF3O B1305677 4-Methyl-3-(trifluoromethyl)benzoyl chloride CAS No. 261952-11-8

4-Methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1305677
CAS RN: 261952-11-8
M. Wt: 222.59 g/mol
InChI Key: KKGAVDJJVMSTSV-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzoyl chloride is a chemical compound that undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Synthesis Analysis

The synthesis of similar compounds involves refluxing the corresponding benzoic acid with thionyl chloride . In the case of 4-(Trifluoromethyl)benzoyl chloride, it undergoes a Suzuki-type coupling reaction with phenylboronic acid .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-(trifluoromethyl)benzoyl chloride is C9H6ClF3O . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoyl chloride is known to undergo microwave-promoted Suzuki-type coupling reactions with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.476 . It has a boiling point of 188-190°C and a density of 1.404 g/mL at 25°C .

Scientific Research Applications

Organic Synthesis

“4-Methyl-3-(trifluoromethyl)benzoyl chloride” is an important raw material used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules.

Pharmaceuticals

This compound is also used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the reaction of an initial reactant, which then reacts further to give the directly observed products of a chemical reaction.

Agrochemicals

In the field of agrochemicals, “4-Methyl-3-(trifluoromethyl)benzoyl chloride” is used as an intermediate . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area.

Dyestuff

The compound is used in the production of dyestuff . Dyestuffs are substances used to impart color to a variety of materials such as textiles, paper, and leather.

Preparation of Pyrazolo Pyrimidines

“3-(Trifluoromethyl)benzoyl chloride” has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines . Pyrazolo pyrimidines are a class of compounds that have shown a wide range of biological activity including antiviral, anti-inflammatory, and anticancer effects.

Safety and Hazards

This compound is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGAVDJJVMSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379612
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzoyl chloride

CAS RN

261952-11-8
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261952-11-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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